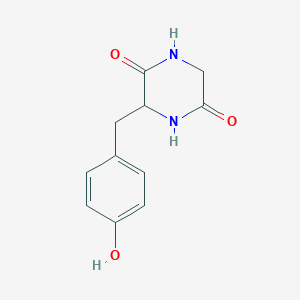

![molecular formula C20H12O B196084 苯并[a]芘-9-醇 CAS No. 17573-21-6](/img/structure/B196084.png)

苯并[a]芘-9-醇

描述

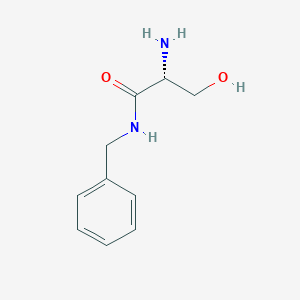

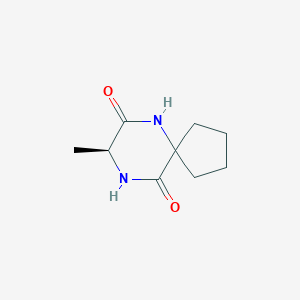

benzo[a]pyren-9-ol is a hydroxylated derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is of significant interest due to its presence as a metabolite in the degradation of benzo[a]pyrene, which is known for its carcinogenic properties. The hydroxyl group at the 9th position of the benzo[a]pyrene structure plays a crucial role in its chemical behavior and biological interactions .

科学研究应用

benzo[a]pyren-9-ol has several applications in scientific research:

Chemistry: Used as a model compound to study the metabolism of polycyclic aromatic hydrocarbons.

Biology: Investigated for its role in the metabolic pathways of carcinogenic compounds.

Medicine: Studied for its potential effects on human health, particularly in relation to its parent compound, benzo[a]pyrene.

Industry: Utilized in environmental monitoring to assess the presence and impact of polycyclic aromatic hydrocarbons

作用机制

Benzo[a]pyren-9-ol, also known as 9-Hydroxybenzo[a]pyrene or 9-Hydroxy Benzopyrene, is a derivative of the polycyclic aromatic hydrocarbon Benzo[a]pyrene . Its mechanism of action involves several steps and is influenced by various factors.

Target of Action

The primary target of Benzo[a]pyren-9-ol is the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor that can bind a variety of ligands, including exogenous aromatic hydrocarbons . It plays a key role in the metabolism of carcinogens .

Mode of Action

Benzo[a]pyren-9-ol interacts with its target, AhR, leading to the activation of the receptor . This activation triggers a series of biochemical reactions. The ultimate carcinogen is formed after another reaction with cytochrome P450 1A1 to yield the (+)benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide .

Biochemical Pathways

The activation of AhR by Benzo[a]pyren-9-ol affects several biochemical pathways. AhR can participate in regulating lipogenesis and lipolysis . It also facilitates the multiplication of viruses . The metabolite 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydro benzo[a]pyrene (BPDE) participates in the production of DNA adducts .

Pharmacokinetics

The pharmacokinetics of Benzo[a]pyren-9-ol involve its absorption, distribution, metabolism, and excretion (ADME). It is highly fat-soluble and therefore tends to accumulate in fat and liver tissues . Cytochrome P450 (CYP P450) plays a key role in its metabolism .

Result of Action

The interaction of Benzo[a]pyren-9-ol with AhR and the subsequent biochemical reactions result in various molecular and cellular effects. These include mutations, malignant transformations, and eventually cancer . It also has toxicological effects such as immunosuppression .

Action Environment

The action of Benzo[a]pyren-9-ol is influenced by environmental factors. It is found in various environmental mediums such as food grilling, car exhaust, and cigarette smoke . These environmental factors can influence the compound’s action, efficacy, and stability.

生化分析

Biochemical Properties

Benzo[a]pyren-9-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolic activation of Benzo[a]pyrene, from which Benzo[a]pyren-9-ol is derived, is known to be dependent on the aryl hydrocarbon receptor (AhR) pathway . AhR can participate in regulating lipogenesis and lipolysis .

Cellular Effects

The effects of Benzo[a]pyren-9-ol on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to play a pivotal role in the dysfunctions of vessel-wall cells, such as vascular endothelial cells and vascular smooth muscle cells .

Molecular Mechanism

The molecular mechanism of action of Benzo[a]pyren-9-ol involves its interactions with biomolecules and changes in gene expression. The aryl hydrocarbon receptor (AhR) and its relative signal transduction pathway exert a dominant role in the oxidative stress, inflammation response, and genetic toxicity of vessel-wall cells .

Temporal Effects in Laboratory Settings

The effects of Benzo[a]pyren-9-ol change over time in laboratory settings. Studies have shown that repeated exposure to Benzo[a]pyrene, the parent compound of Benzo[a]pyren-9-ol, led to an increase in the percentages of its metabolites .

Dosage Effects in Animal Models

The effects of Benzo[a]pyren-9-ol vary with different dosages in animal models. Rats exposed orally to low levels of Benzo[a]pyrene for 10 weeks showed changes in the percentages of its metabolites, including Benzo[a]pyren-9-ol .

Metabolic Pathways

Benzo[a]pyren-9-ol is involved in several metabolic pathways. It is a product of the metabolic activation of Benzo[a]pyrene, which is dependent on the aryl hydrocarbon receptor (AhR) pathway .

Transport and Distribution

Benzo[a]pyren-9-ol is transported and distributed within cells and tissues. Due to its lipophilic and hydrophobic characteristics, it accumulates in the food chain .

Subcellular Localization

It is known that its parent compound, Benzo[a]pyrene, can form bonds with DNA, leading to the formation of DNA adducts .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzo[a]pyren-9-ol typically involves the hydroxylation of benzo[a]pyrene. One common method includes the use of cytochrome P450 enzymes, which catalyze the hydroxylation process. In laboratory settings, chemical synthesis can be achieved through the use of reagents such as hydrogen peroxide in the presence of a catalyst like iron(III) chloride .

Industrial Production Methods

Industrial production of benzo[a]pyren-9-ol is less common due to its specific applications in research rather than large-scale manufacturing. similar hydroxylation processes can be scaled up using biocatalysts or chemical catalysts under controlled conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

benzo[a]pyren-9-ol undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinones.

Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.

Substitution: Electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.

Major Products Formed

Oxidation: Formation of benzo[a]pyrene quinones.

Reduction: Formation of benzo[a]pyrene.

Substitution: Formation of various substituted benzo[a]pyrene derivatives.

相似化合物的比较

Similar Compounds

- 3-Hydroxybenzo[a]pyrene

- 7,8-Dihydroxybenzo[a]pyrene

- Benzo[a]pyrene quinones

Uniqueness

benzo[a]pyren-9-ol is unique due to its specific hydroxylation pattern, which influences its reactivity and interaction with biological systems. Compared to other hydroxylated derivatives, it has distinct metabolic pathways and biological effects, making it a valuable compound for studying the metabolism and toxicity of polycyclic aromatic hydrocarbons .

属性

IUPAC Name |

benzo[a]pyren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O/c21-16-8-6-14-10-15-5-4-12-2-1-3-13-7-9-17(18(14)11-16)20(15)19(12)13/h1-11,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBBBXCAFTKLFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C5C=C(C=CC5=CC(=C43)C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170012 | |

| Record name | 9-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17573-21-6 | |

| Record name | 9-Hydroxybenzo[a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17573-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017573216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Hydroxybenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hydroxybenzo[a]pyrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062438 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 9-Hydroxybenzo[a]pyrene is further metabolized into reactive species, primarily 9-Hydroxybenzo[a]pyrene-4,5-oxide, which can form adducts with DNA. [, , , , , , ] This DNA damage can lead to mutations and contribute to carcinogenesis. [, , , ]

ANone: 9-Hydroxybenzo[a]pyrene has a molecular formula of C20H12O and a molecular weight of 268.30 g/mol.

A: Yes, its absorption spectrum and chromatographic properties have been characterized. [] Additionally, fluorescence spectral analysis has been utilized to study its interactions with DNA and the estrogen receptor. [, , ]

ANone: The provided research articles primarily focus on the metabolic aspects of 9-Hydroxybenzo[a]pyrene and do not provide specific details on its material compatibility and stability under various conditions.

ANone: The provided research articles focus on 9-Hydroxybenzo[a]pyrene as a metabolite and do not indicate any inherent catalytic properties.

A: While molecular modeling has been used to study the interaction of benzo[a]pyrene derivatives with the estrogen receptor [], the provided articles do not specifically mention the use of computational chemistry for 9-Hydroxybenzo[a]pyrene.

A: While specific SAR studies on 9-Hydroxybenzo[a]pyrene are not detailed in the provided articles, research comparing its metabolism to that of other benzo[a]pyrene derivatives, such as 2-hydroxybenzo[a]pyrene and benzo[a]pyrene-7,8-dihydrodiol, suggests that the position of the hydroxyl group influences its metabolic fate and subsequent biological activity. [, , ]

ANone: The provided research articles primarily focus on the metabolic aspects of 9-Hydroxybenzo[a]pyrene and do not provide specific details on its stability under various conditions or formulation strategies.

ANone: While the provided articles do not detail specific regulations for 9-Hydroxybenzo[a]pyrene, it's important to note that benzo[a]pyrene, its parent compound, is classified as a known human carcinogen by agencies like the IARC. Handling and disposal of 9-Hydroxybenzo[a]pyrene should be done with utmost care following established safety protocols for hazardous substances.

A: In American lobsters, 9-Hydroxybenzo[a]pyrene is readily absorbed after oral administration, with an average bioavailability of 15.9%. [] It undergoes extensive first-pass conjugation, primarily to sulfate and to a lesser extent glucuronide conjugates, in the hepatopancreas. [] These metabolites are eliminated more rapidly than benzo[a]pyrene itself, with terminal elimination half-lives of 56.5 hours for 9-Hydroxybenzo[a]pyrene and 45 hours for its sulfate conjugate. []

A: In both rats and lobsters, sulfation is the major metabolic pathway for 9-Hydroxybenzo[a]pyrene. [, ] Glucuronidation also occurs but is generally a minor pathway. [, , ] Interestingly, American lobsters exhibit enterohepatic circulation of 9-Hydroxybenzo[a]pyrene metabolites. []

A: Various cell lines have been used to study the metabolism and effects of 9-Hydroxybenzo[a]pyrene, including hamster embryo fibroblasts, mouse epidermal epithelial cells, human foreskin fibroblasts, rat bladder epithelial cells, and various mouse and human cell lines. [, , , , , , ]

A: Mouse models have been primarily utilized to study the effects of 9-Hydroxybenzo[a]pyrene on skin tumor formation. [, , , ] Additionally, American lobsters have been used to investigate the oral bioavailability and pharmacokinetics of 9-Hydroxybenzo[a]pyrene. [, ]

ANone: The provided research articles primarily focus on the metabolic aspects of 9-Hydroxybenzo[a]pyrene and do not provide specific details on resistance mechanisms or cross-resistance patterns.

A: 9-Hydroxybenzo[a]pyrene is considered a proximate carcinogen, meaning it requires metabolic activation to exert its carcinogenic effects. [, , , , , ] It forms DNA adducts and has been shown to induce epidermal hyperplasia in mice, a characteristic of tumor promoters. []

ANone: The provided research articles focus on the metabolic activation, DNA binding, and carcinogenic potential of 9-Hydroxybenzo[a]pyrene and do not provide information on these specific aspects.

ANone: The research primarily focuses on the metabolic fate of 9-Hydroxybenzo[a]pyrene in biological systems. While its presence in the environment is implied due to the ubiquitous nature of benzo[a]pyrene, specific details on its environmental degradation and ecotoxicological effects are not provided.

ANone: These aspects are not addressed in the provided research articles.

A: Early research identified 9-Hydroxybenzo[a]pyrene as a metabolite of benzo[a]pyrene in rat liver homogenates. [] Subsequent studies established its role as a proximate carcinogen, demonstrating its metabolic activation to DNA-binding species, primarily 9-Hydroxybenzo[a]pyrene-4,5-oxide. [, , , , , ] Research also revealed differences in its metabolism across species and cell types, highlighting the importance of using appropriate model systems. [, , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。